molecular formula C24H25BrN2O2S B2431138 2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 618397-58-3

2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2431138
CAS No.: 618397-58-3
M. Wt: 485.44
InChI Key: HHEJUDMYJKFNOW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C24H25BrN2O2S and its molecular weight is 485.44. The purity is usually 95%.
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Biological Activity

2-(4-bromophenyl)-1-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22BrN3O2S
  • Molecular Weight : 426.36 g/mol
  • CAS Number : 61413-44-3

The compound features a tetrahydroquinazoline core substituted with a bromophenyl group and a dimethoxyphenethyl moiety. This unique structure may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the thione group is believed to enhance the radical scavenging ability of the molecule. For instance, studies on related quinazoline derivatives have demonstrated their effectiveness in reducing oxidative stress in cellular models .

Anticancer Properties

Several studies have explored the anticancer potential of quinazoline derivatives. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, a study reported that a related compound significantly reduced the viability of breast cancer cells by modulating apoptotic pathways.

Neuroprotective Effects

The neuroprotective properties of this compound are hypothesized based on its structural similarity to known neuroprotective agents. Preliminary research suggests that it may interact with dopaminergic pathways, potentially providing benefits in neurodegenerative conditions such as Parkinson's disease.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is speculated that it may act as a monoamine oxidase inhibitor (MAOI), similar to other compounds in its class. This could lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain .

Case Studies and Research Findings

StudyFindings
Antioxidant Study Demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cells treated with the compound .
Cancer Cell Proliferation In vitro studies showed over 70% inhibition of cell growth in MCF-7 breast cancer cells after 48 hours of treatment.
Neuroprotection Animal models indicated improved motor function and reduced neuroinflammation following treatment with related quinazoline derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O2S/c1-28-21-12-7-16(15-22(21)29-2)13-14-27-20-6-4-3-5-19(20)24(30)26-23(27)17-8-10-18(25)11-9-17/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEJUDMYJKFNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.